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Compound of Interest

Compound Name: 4-(Pyrimidin-5-yl)morpholine

CAS No.: 91233-71-5

Cat. No.: B1401639

Get Quote

Introduction & Compound Identity[1][2][3]
4-(Pyrimidin-5-yl)morpholine represents a critical pharmacophore in modern drug discovery.

[1] Unlike its isomer 4-(pyrimidin-2-yl)morpholine, the 5-yl linkage isolates the morpholine

nitrogen from direct resonance with the pyrimidine ring nitrogens, altering its basicity and

lipophilicity profile. This structural nuance dictates its solubility behavior, making it a "solubility-

limited" scaffold in aqueous environments but highly amenable to organic cosolvents.
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Property Detail

Systematic Name 4-(Pyrimidin-5-yl)morpholine

CAS Registry Number 91233-71-5

Molecular Formula C₈H₁₁N₃O

Molecular Weight 165.19 g/mol

Structural Class Heterocyclic Amine / Morpholino-pyrimidine

Physical State
Solid (Typically off-white to pale yellow

crystalline powder)

Physicochemical Determinants of Solubility
To predict and manipulate the solubility of this compound, one must understand the underlying

physicochemical drivers.

Lipophilicity (LogP)[5]
Predicted LogP: ~0.6 – 1.2

Implication: The compound exhibits moderate lipophilicity.[1] It resides in the "Goldilocks

zone" for oral bioavailability (Lipinski compliant) but possesses sufficient hydrophobic

character to limit thermodynamic solubility in pure water.[1]

Ionization (pKa)
Morpholine Nitrogen (N4): Unlike aliphatic morpholine (pKa ~8.36), the N4 nitrogen in this

structure is attached to an aromatic heteroaryl ring. While the 5-position reduces resonance

delocalization compared to the 2-position, the inductive electron-withdrawing nature of the

pyrimidine ring significantly lowers the pKa, likely into the range of 4.0 – 5.5.

Pyrimidine Nitrogens: Weakly basic (pKa ~1.0 – 1.3).[1]

Solubility Consequence: The compound behaves as a weak base.[1] It will exhibit pH-

dependent solubility, showing significantly higher solubility in acidic media (pH < 4) due to

protonation of the morpholine nitrogen.
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Solubility Data Matrix
The following values represent a synthesis of experimental benchmarks for the morpholino-

pyrimidine scaffold and specific vendor data.

Solvent Compatibility Table
Solvent System

Solubility
Classification

Estimated Range
(25°C)

Usage Context

Water (Neutral pH) Sparingly Soluble < 1 mg/mL

Physiological

simulation; requires

modification for

delivery.[1]

0.1 N HCl (pH ~1) Soluble > 10 mg/mL

Salt formation

(Hydrochloride)

significantly improves

aqueous solubility.[1]

DMSO Highly Soluble > 50 mg/mL

Primary Stock

Solution.

Recommended for

biological assays

(dilute 1000x).[1]

Ethanol Soluble 10 – 30 mg/mL

Co-solvent for

formulation;

evaporation

workflows.[1]

DMF Soluble > 30 mg/mL

Alternative stock

solvent if DMSO is

incompatible.[1]

PBS (pH 7.4) Very Slightly Soluble < 0.5 mg/mL

Poor solubility in

buffered saline without

co-solvents.[1][2]
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Critical Note: For biological assays (e.g., MTT, Kinase inhibition), prepare a 100 mM stock in

DMSO. Dilute into aqueous media immediately prior to use to avoid precipitation. Ensure the

final DMSO concentration is < 1% to prevent solvent toxicity.[1]

Experimental Protocols
Trustworthy data requires validated generation methods.[1] Below are two protocols: one for

rapid estimation and one for precise thermodynamic determination.

Protocol A: Thermodynamic Solubility (Shake-Flask
Method)
The "Gold Standard" for equilibrium solubility.

Preparation: Weigh excess solid compound (~5 mg) into a glass vial.

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).[1]

Equilibration:

Seal tightly and agitate (shake/stir) at 25°C for 24 to 48 hours.

Why? This ensures the crystal lattice energy is overcome and equilibrium is reached.[1]

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45

µm PVDF membrane (saturate filter first).

Quantification:

Analyze the supernatant via HPLC-UV (254 nm).[1]

Compare peak area against a standard calibration curve prepared in DMSO.
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Protocol B: Kinetic Solubility (Turbidimetric)
For high-throughput screening of formulation conditions.

Stock: Prepare a 10 mM stock solution in DMSO.

Titration: Aliquot aqueous buffer (e.g., PBS) into a 96-well plate.

Spiking: Stepwise add the DMSO stock to the buffer (e.g., 1% increments).[1]

Detection: Measure absorbance at 620 nm (turbidity) after each addition.

Endpoint: The concentration at which absorbance spikes indicates the precipitation point

(Kinetic Solubility Limit).[1]

Visualization of Solubility Dynamics
The following diagram illustrates the equilibrium dynamics and the decision tree for solvent

selection based on the physicochemical properties described above.
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  DMSO/DMF  

  Precipitation  

Dissolved (Ionized)
[S] > 10 mg/mL

(Protonated Salt)
  Acidification (pH < 4)  

(Protonation of Morpholine N)

  Basification (pH > 7)  

Click to download full resolution via product page

Caption: Solubility equilibrium diagram showing the transition from solid state to solution. Note

the critical role of pH (acidification) in driving the equilibrium toward the ionized, soluble state in

aqueous media.

Formulation & Handling Recommendations
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Based on the solubility profile, the following handling procedures are recommended to maintain

scientific integrity:

Storage: Store the solid powder at 2-8°C under inert gas (Nitrogen/Argon). The morpholine

ring can be susceptible to oxidation over long periods.[1]

Stock Preparation: Always use fresh DMSO. Avoid freeze-thaw cycles of the stock solution,

as moisture uptake from the air can crash out the compound.

In Vivo Formulation: For animal studies, avoid pure aqueous vehicles. Use a co-solvent

system:

Example: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[1]

Alternative: Use 0.1 M Citrate Buffer (pH 4.[1]0) to exploit the pH-dependent solubility.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 4-(5-Bromopyrimidin-2-yl)morpholine | C8H10BrN3O | CID 5144362 - PubChem
[pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://www.benchchem.com/product/b1401639/docs?utm_src=pdf-body#technical-guide-solubility-profiling-of-4-pyrimidin-5-yl-morpholine
https://myskinrecipes.com/products/4-pyrimidin-5-ylmorpholine
https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://www.researchgate.net/publication/283302000_Synthesis_and_Structure-Activity_Relationships_of_4-Morpholino-78-Dihydro-5H-Thiopyrano43-dpyrimidine_Derivatives_Bearing_Pyrazoline_Scaffold
https://www.frontiersin.org/articles/10.3389/fchem.2024.1384789/full
https://www.benchchem.com/product/b1401639?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://pubchem.ncbi.nlm.nih.gov/compound/5144362
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1401639?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. cdn.caymanchem.com [cdn.caymanchem.com]

To cite this document: BenchChem. [Technical Guide: Solubility Profiling of 4-(Pyrimidin-5-
yl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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